molecular formula C16H17N3O5S B1668808 Cefadroxil monohydrate CAS No. 66592-87-8

Cefadroxil monohydrate

Cat. No.: B1668808
CAS No.: 66592-87-8
M. Wt: 363.4 g/mol
InChI Key: BOEGTKLJZSQCCD-UEKVPHQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefadroxil monohydrate is a first-generation cephalosporin antibiotic, known for its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacterial infections. This compound is particularly used in the treatment of mild to moderate infections such as those affecting the respiratory tract, urinary tract, skin, and soft tissues . This compound is a bactericidal antibiotic, meaning it works by killing bacteria rather than merely inhibiting their growth .

Mechanism of Action

Target of Action

Cefadroxil monohydrate primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria.

Mode of Action

This compound, like all beta-lactam antibiotics, binds to specific PBPs inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that cefadroxil interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By binding to PBPs, cefadroxil inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

This compound is almost completely absorbed from the gastrointestinal tract . After oral administration of doses of 500 mg and 1 g, peak plasma concentrations of about 16 and 30 micrograms/ml, respectively, are obtained after 1.5 to 2.0 hours . Although peak concentrations are similar to those of cephalexin, another cephalosporin antibiotic, plasma concentrations of cefadroxil are more sustained . This indicates that cefadroxil has good bioavailability and a longer half-life, which allows for less frequent dosing.

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of various bacterial infections, such as urinary tract infections, skin and skin structure infections, pharyngitis, and tonsillitis .

Safety and Hazards

Cefadroxil may cause allergy or asthma symptoms or breathing difficulties if inhaled . Contact with dust can cause mechanical irritation or drying of the skin . Dust contact with the eyes can lead to mechanical irritation .

Biochemical Analysis

Biochemical Properties

Cefadroxil monohydrate, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, leading to the destabilization and subsequent death of the bacteria .

Cellular Effects

This compound exerts its effects on various types of bacterial cells. It interferes with the synthesis of the bacterial cell wall, leading to cell lysis . This impact on the cell wall synthesis influences the overall cell function, including effects on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . It is also suggested that this compound may interfere with an autolysin inhibitor, further promoting cell lysis .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed after oral administration . Following single doses, peak serum concentrations are obtained within a few hours . Over 90% of the drug is excreted unchanged in the urine within 24 hours , indicating its stability and minimal degradation over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . After an oral dose, peak serum levels occur within 1-2 hours of dosing . Lower doses are often recommended for pets with kidney failure . More aggressive dosing is required to achieve higher therapeutic targets .

Metabolic Pathways

It is known that the drug is almost completely absorbed from the gastrointestinal tract and excreted unchanged in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is almost completely absorbed from the gastrointestinal tract . After oral administration, peak plasma concentrations are obtained within a few hours .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it binds to specific penicillin-binding proteins (PBPs) to exert its effects . This binding site is crucial for the drug’s mechanism of action, as it allows this compound to inhibit bacterial cell wall synthesis and promote cell lysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefadroxil monohydrate is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the acylation of 7-aminocephalosporanic acid with 4-hydroxyphenylglycine to form cefadroxil. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the intermediate and final products .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting specific strains of bacteria that produce 7-aminocephalosporanic acid. This intermediate is then chemically modified through acylation and other reactions to produce cefadroxil. The final product is purified through crystallization and other separation techniques to obtain this compound in its pure form .

Comparison with Similar Compounds

  • Cephalexin
  • Cephradine
  • Cefazolin
  • Cefaclor

Cefadroxil monohydrate’s unique stability and pharmacokinetic properties make it a valuable antibiotic in both clinical and research settings.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGTKLJZSQCCD-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022749
Record name Cefadroxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefadroxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.99e-01 g/L
Record name Cefadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefadroxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like all beta-lactam antibiotics, cefadroxil binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefadroxil interferes with an autolysin inhibitor.
Record name Cefadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

50370-12-2, 66592-87-8
Record name Cefadroxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50370-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefadroxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cefadroxil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cefadroxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefadroxil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFADROXIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefadroxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 °C
Record name Cefadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefadroxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefadroxil monohydrate
Reactant of Route 2
Cefadroxil monohydrate
Reactant of Route 3
Cefadroxil monohydrate
Reactant of Route 4
Reactant of Route 4
Cefadroxil monohydrate
Reactant of Route 5
Cefadroxil monohydrate
Reactant of Route 6
Cefadroxil monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.